4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
Overview
Description
4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring and a sulfonamide group at the 1-position, with an additional methoxyethyl group attached to the nitrogen atom of the sulfonamide. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide typically involves the following steps:
Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to form 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene is sulfonated to form 1-naphthalenesulfonamide.
Methoxylation: The sulfonamide is then methoxylated at the 4-position using methanol and a suitable catalyst.
Alkylation: Finally, the nitrogen atom of the sulfonamide is alkylated with 2-methoxyethyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formyl-N-(2-methoxyethyl)naphthalene-1-sulfonamide or 4-carboxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide.
Reduction: Formation of 4-methoxy-N-(2-methoxyethyl)naphthylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for studying biological pathways.
Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the development of new materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby modulating the biological pathway in which the target is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
- 4-methoxy-N-(2-ethoxyethyl)naphthalene-1-sulfonamide
- 4-ethoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide
- 4-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Uniqueness
This compound is unique due to the presence of both methoxy and methoxyethyl groups, which confer specific chemical properties and reactivity. This compound’s unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyethyl)naphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-18-10-9-15-20(16,17)14-8-7-13(19-2)11-5-3-4-6-12(11)14/h3-8,15H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLFCFNPGRMSQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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